N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyanocyclopropane carboxamides This compound is characterized by the presence of a chlorophenyl group, a cyanocyclopropane ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide typically involves the following steps:
Formation of the cyanocyclopropane ring: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the carboxamide group: The final step involves the reaction of the intermediate product with an amine, such as ethylamine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-bromophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide: Similar structure with a bromine atom instead of chlorine.
N-[2-(4-fluorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide: Similar structure with a fluorine atom instead of chlorine.
N-[2-(4-methylphenyl)ethyl]-1-cyanocyclopropane-1-carboxamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a cyanamide group and a 4-chlorophenyl moiety, contributing to its unique biological properties. The molecular formula is C12H14ClN3O, and it exhibits several functional groups that influence its reactivity and interaction with biological targets.
This compound primarily interacts with G-protein coupled receptors (GPCRs) , which are pivotal in numerous physiological processes. The compound has shown promise in modulating inflammatory pathways and may exhibit anti-cancer properties through the inhibition of specific signaling cascades associated with tumor growth and metastasis.
Antimicrobial Properties
Research indicates that this compound has exhibited antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against strains of Leishmania species, suggesting potential use in treating parasitic infections .
Anti-inflammatory Effects
In animal models, the compound has been shown to reduce inflammation markers significantly. For instance, it decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 in models of induced arthritis . This suggests that it could be beneficial for conditions characterized by chronic inflammation.
Case Studies
- Leishmaniasis Treatment : A study involving animal models infected with Leishmania donovani showed that administration of this compound resulted in a significant reduction in parasite load compared to untreated controls. Histopathological analysis revealed improved tissue integrity and reduced inflammatory infiltrates .
- Cancer Research : In a preclinical trial assessing the compound's efficacy against breast cancer cell lines, results indicated that it inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate oral bioavailability with a half-life conducive for therapeutic use. Studies suggest that the compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, which may influence dosing regimens .
Comparative Biological Activity Table
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-cyanocyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-11-3-1-10(2-4-11)5-8-16-12(17)13(9-15)6-7-13/h1-4H,5-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCTXPJMTFCECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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